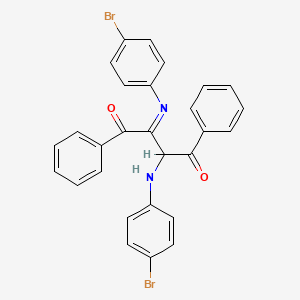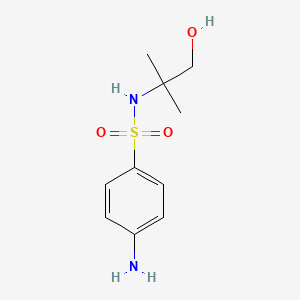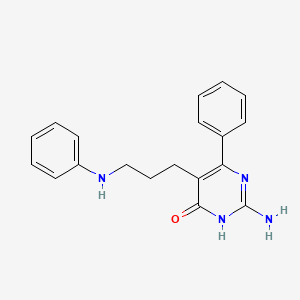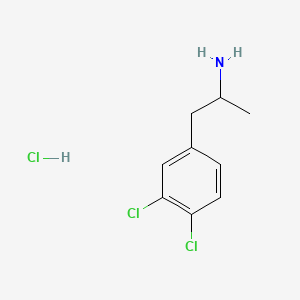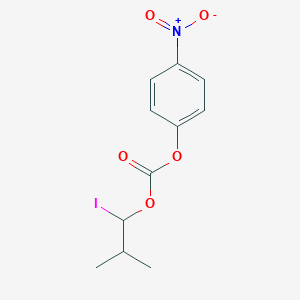
1-Iodo-2-methylpropyl 4-nitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methylpropyl 4-nitrophenyl carbonate is an organic compound that features both an iodoalkane and a nitrophenyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate typically involves the reaction of 1-iodo-2-methylpropanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is generally performed at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The carbonate ester can be hydrolyzed to yield 1-iodo-2-methylpropanol and 4-nitrophenol in the presence of a base or acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: 1-Iodo-2-methylpropyl 4-aminophenyl carbonate.
Hydrolysis: 1-Iodo-2-methylpropanol and 4-nitrophenol.
Applications De Recherche Scientifique
1-Iodo-2-methylpropyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Could be explored for its potential in drug development, particularly in the synthesis of prodrugs.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate largely depends on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The iodo group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Hydrolysis: The carbonate ester bond is cleaved by water, resulting in the formation of an alcohol and a phenol.
Comparaison Avec Des Composés Similaires
1-Iodo-2-methylpropyl 4-aminophenyl carbonate: Similar structure but with an amino group instead of a nitro group.
1-Iodo-2-methylpropyl 4-methoxyphenyl carbonate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 1-Iodo-2-methylpropyl 4-nitrophenyl carbonate is unique due to the presence of both an iodoalkane and a nitrophenyl carbonate moiety, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
This compound’s combination of functional groups provides a unique reactivity profile, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12INO5 |
|---|---|
Poids moléculaire |
365.12 g/mol |
Nom IUPAC |
(1-iodo-2-methylpropyl) (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C11H12INO5/c1-7(2)10(12)18-11(14)17-9-5-3-8(4-6-9)13(15)16/h3-7,10H,1-2H3 |
Clé InChI |
GFZISJNULBUWIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


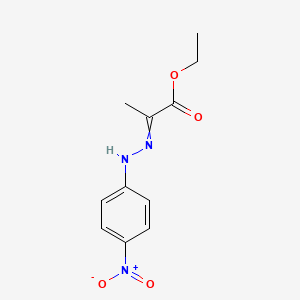
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
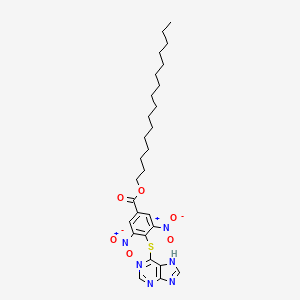
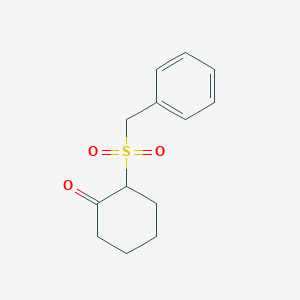

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
